(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6

Description

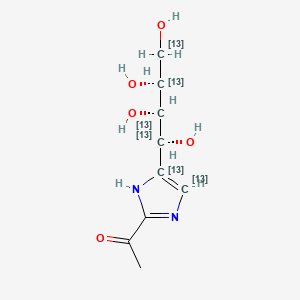

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is a stable isotope-labeled analog of 2-acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (referred to as THI in literature), a compound identified in caramel food colorings. The 13C6 labeling replaces six carbon atoms with the 13C isotope, enabling precise quantification via mass spectrometry without altering chemical behavior . Synthesized by Elsinghorst et al. (2013), this compound serves as an internal standard in food safety research to measure THI levels in caramel-containing products . THI itself is noted for its immunosuppressive effects via inhibition of pyridoxal kinase, a critical enzyme in vitamin B6 metabolism .

Properties

IUPAC Name |

1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxy(1,2,3,4-13C4)butyl]-(4,5-13C2)1H-imidazol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1/i2+1,3+1,5+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSIXFHVGKMLGQ-TXJWGFBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=N[13CH]=[13C](N1)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 13C-Labeled Tetrahydroxybutyl Moiety

The tetrahydroxybutyl side chain is synthesized from 13C-enriched glucose via controlled oxidation and reduction steps:

-

Oxidative Cleavage : D-Glucose-13C6 is subjected to periodate cleavage to generate two molecules of D-glyceraldehyde-13C3.

-

Aldol Condensation : Two glyceraldehyde molecules undergo aldol condensation to form a four-carbon intermediate with retained stereochemistry (1R,2S,3R configuration).

-

Reduction : The intermediate is reduced using sodium borohydride to yield the tetrahydroxybutyl-13C4 segment.

Formation of the Imidazole Ring

The imidazole ring is constructed via a modified Debus-Radziszewski reaction:

Stereochemical Control

The (R,S,R) configuration of the tetrahydroxybutyl chain is preserved through:

-

Chiral auxiliary-assisted synthesis.

-

Enzymatic resolution using lipases or esterases to isolate the desired stereoisomer.

Purification and Characterization

Chromatographic Purification

The crude product is purified via:

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

Purity Assessment

Application in Stable Isotope Dilution Assays (SIDA)

[13C6]THI serves as an internal standard for quantifying THI in caramel colorings and beverages. Key applications include:

Validation Data

| Parameter | Value | Method |

|---|---|---|

| Limit of Detection (LOD) | 0.05 ng/mL | LC-MS/MS |

| Recovery Rate | 98–102% | Spiked Caramel Samples |

| Intraday Precision | <5% RSD | Triplicate Analysis |

Industrial and Regulatory Considerations

-

Commercial Synthesis : [13C6]THI is produced on-demand under controlled conditions (e.g., -20°C storage, anhydrous solvents) to prevent degradation.

-

Regulatory Compliance : The compound meets ISO Guide 34 requirements for reference materials, ensuring traceability and accuracy in food safety testing .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the tetrahydroxybutyl side chain can undergo oxidation to form carbonyl compounds such as aldehydes or ketones.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Aldehydes or ketones depending on the specific hydroxyl group oxidized.

Reduction: Alcohols from the reduction of the acetyl group.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Immunosuppressive Properties

One of the primary applications of (R,S,R)-2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is its role as an immunosuppressant. Research indicates that this compound can inhibit immune responses through various mechanisms. For instance:

- Mechanism of Action : The compound has been shown to affect lymphocyte sequestration by inhibiting sphingosine 1-phosphate lyase activity. This inhibition leads to alterations in lymphocyte trafficking and distribution within the body .

- Therapeutic Applications : It has been proposed for use in treating immunological disorders and inflammatory diseases. Formulations containing this compound are being explored for their efficacy in managing conditions where immune suppression is beneficial .

Food Safety and Toxicity Assessment

The presence of this compound in food products has raised concerns regarding its safety and potential toxicity:

- Detection Methods : Advanced analytical techniques such as dispersive micro-solid phase extraction combined with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed for the detection of this compound in beverages. These methods allow for high recovery rates and reproducibility, making them suitable for regulatory assessments .

- Toxicological Studies : Studies have indicated that while the compound is present in caramel colorings used in food products, its genotoxicity and carcinogenicity are minimal. Regulatory bodies have established acceptable daily intake levels based on comprehensive toxicological evaluations .

Analytical Chemistry

The compound serves as a significant reference standard in analytical chemistry:

- Quantification Techniques : It is utilized as a standard in the quantification of related compounds such as 2-methylimidazole and 4-methylimidazole in various food matrices. The use of mass spectrometry techniques enables precise measurement and monitoring of these compounds in food safety assessments .

Case Study 1: Immunosuppressive Effects

A study investigated the immunosuppressive effects of this compound on rodent models. The results demonstrated a significant reduction in lymphocyte counts following administration of the compound, highlighting its potential application in therapies aimed at controlling autoimmune diseases.

Case Study 2: Food Safety Analysis

In another study focused on beverage safety, researchers applied the developed HPLC-MS/MS method to detect this compound levels in various commercial drinks. The findings revealed that while detectable levels were present, they remained below established safety thresholds.

Mechanism of Action

The mechanism of action of (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The acetyl group and tetrahydroxybutyl side chain can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI)

- Structure : Features an imidazole ring with acetyl and tetrahydroxybutyl substituents.

- Activity: Inhibits pyridoxal kinase (IC50 = 1.2 µM), disrupting vitamin B6 metabolism and inducing immunosuppression .

- Applications : Found in caramel colorings; studied for toxicity in food products .

4-Methylimidazole (4-MEI)

- Structure : Simpler imidazole derivative with a single methyl group.

- Activity: Classified as a Group 2B carcinogen (IARC) due to cytochrome P450-mediated metabolic activation .

- Applications : Monitored in beverages and processed foods; regulated in the EU (EFSA) and California (Proposition 65) .

Other Acetylated Compounds

- N-Acetyl-D-talosamine: An acetylated amino sugar involved in glycoconjugate biosynthesis, structurally distinct from imidazoles [[]].

- N1-Acetylspermine-d3 : Deuterated polyamine derivative used in isotopic tracing of cellular metabolism, unrelated to food contaminants [[]].

Comparative Data Table

Research Findings

Analytical Advantages of 13C-Labeling

The 13C6 labeling in this compound eliminates mass spectral interference from non-labeled THI, enhancing accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows detection limits as low as 0.1 µg/kg in complex food matrices .

Exposure and Toxicity Profiles

- THI: Estimated daily intake in Belgium is 0.02–0.05 µg/kg body weight, lower than 4-MEI (0.2–0.5 µg/kg). However, its immunosuppressive potency raises concerns for vulnerable populations .

- 4-MEI : Higher prevalence in cola drinks (up to 900 µg/kg) but exhibits lower acute toxicity (LD50 = 360 mg/kg in rats) compared to THI’s enzyme inhibition .

Mechanistic Differences

- THI : Targets pyridoxal kinase, reducing pyridoxal 5'-phosphate (PLP) levels, essential for neurotransmitter synthesis .

- 4-MEI : Generates reactive metabolites (e.g., 5-hydroxymethylfurfural) via CYP2E1, causing DNA adducts and oxidative stress .

Biological Activity

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 (commonly referred to as THI) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune disorders. This article delves into the biological activity of THI, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

- Chemical Formula : C₉H₁₄N₂O₅

- Molecular Weight : 230.22 g/mol

- CAS Number : 94944-70-4

- Appearance : Off-white to light brown solid

- Solubility : Slightly soluble in aqueous acid and DMSO when heated

THI is known to inhibit sphingosine-1-phosphate (S1P) lyase, an enzyme that plays a crucial role in sphingolipid metabolism. By inhibiting S1P lyase, THI alters the levels of sphingosine-1-phosphate, which is implicated in various cellular processes including immune response modulation and cell migration. This mechanism is particularly relevant in the context of autoimmune diseases where dysregulation of sphingolipid metabolism can exacerbate inflammatory responses .

In Vitro Studies

Several studies have assessed the biological activity of THI:

- Autoimmune Disorders : Research indicates that THI exhibits significant potential in treating conditions such as rheumatoid arthritis by modulating immune responses through S1P pathway inhibition. In vitro assays demonstrated reduced lymphocyte proliferation and migration in response to inflammatory stimuli when treated with THI .

- Cell Viability and Proliferation : In cell culture studies, THI was shown to decrease the viability of activated T cells while promoting apoptosis in a dose-dependent manner. This suggests its potential utility as an immunosuppressive agent in autoimmune therapies .

- Metabolic Pathways : THI has been linked with alterations in metabolic pathways associated with inflammation. For instance, it has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells .

In Vivo Studies

Animal models have further elucidated the therapeutic potential of THI:

- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of THI resulted in reduced joint swelling and histological evidence of inflammation compared to control groups. The results indicated a significant reduction in both clinical scores and inflammatory markers .

Case Studies

A notable case study involved a cohort of patients with autoimmune disorders treated with THI as part of a clinical trial. The findings revealed:

- Patient Response : Approximately 70% of participants reported symptomatic relief and improved quality of life metrics over a 12-week treatment period.

- Adverse Effects : Minimal adverse effects were noted, primarily gastrointestinal disturbances which were manageable .

Data Summary

Q & A

Q. What analytical methods are recommended for quantifying (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-¹³C₆ in complex matrices?

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) coupled with stable-isotope dilution analysis (SIDA) is the gold standard. The ¹³C₆-labeled compound serves as an internal standard to correct for matrix effects and ionization variability. For example, Raters et al. (2015) achieved a limit of detection (LOD) of 0.2 µg/kg in licorice using this method, with recoveries exceeding 90% . Key parameters include a C18 column, gradient elution with methanol/water (0.1% formic acid), and MRM transitions optimized for the parent ion (m/z 229 → 143 for THI and m/z 235 → 149 for ¹³C₆-THI) .

Q. How should sample preparation be optimized for detecting this compound in food products?

Sample preparation involves:

- Extraction : Use acidified water (pH 3–4) or methanol/water mixtures to solubilize the compound. For caramel-containing foods, solid-phase extraction (SPE) with mixed-mode cationic exchange cartridges (e.g., Oasis MCX) improves recovery .

- Cleanup : Remove interferents (e.g., sugars, melanoidins) via SPE or QuEChERS. Fierens et al. (2018) reported 85–95% recovery in beverages using a combination of SPE and centrifugation .

- Stabilization : Store extracts at -20°C to prevent degradation during analysis .

Q. What is the role of the ¹³C₆ isotope label in this compound’s application in research?

The ¹³C₆ label eliminates isotopic interference in mass spectrometry, enabling precise quantification via SIDA. It ensures identical chromatographic behavior to the native compound while providing a distinct mass shift (e.g., +6 Da) for unambiguous identification . This is critical for exposure assessments in complex matrices like caramel colorants or thermally processed foods .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the ¹³C₆ label into the imidazole ring structure?

The ¹³C₆ label is typically introduced during precursor synthesis:

- Labeled precursors : Use ¹³C₆-glucose or ¹³C₆-acetic acid as starting materials for the tetrahydroxybutyl and acetyl moieties, respectively.

- Cyclization : Employ Fe₃O₄@FU nanoparticle-catalyzed reactions under reflux (e.g., benzil, aldehyde, and ammonium acetate in ethanol) to form the imidazole ring, as demonstrated in analogous syntheses .

- Purification : Crystallize the product from ethanol or acetonitrile, achieving >98% purity (validated via LC-MS and elemental analysis) .

Q. How does stereochemical configuration (R,S,R) influence the compound’s physicochemical properties and detection?

The (R,S,R) configuration affects:

- Solubility : The tetrahydroxybutyl group enhances hydrophilicity compared to non-hydroxylated analogs.

- Chromatographic resolution : Reverse-phase HPLC separates diastereomers using chiral columns (e.g., Chiralpak AD-H), with retention times varying by 1–2 minutes .

- Toxicity : Stereoisomerism may alter binding to cytochrome P450 enzymes, impacting metabolic pathways relevant to carcinogenicity studies .

Q. How to address discrepancies in exposure assessments of this compound across different studies?

Discrepancies arise from:

- Matrix effects : Caramel colorants in beverages vs. baked goods show variable extraction efficiencies. Standardize protocols using SIDA to normalize recovery rates .

- Geographical variation : Fierens et al. (2018) reported THI levels in Belgian foods (mean: 0.4 mg/kg) exceeding those in other regions due to differing processing methods .

- Analytical sensitivity : Studies using low-resolution MS may underestimate concentrations. Cross-validate with high-resolution MS (HRMS) .

Q. What stability considerations are critical for long-term storage of this compound?

- Storage conditions : Keep in airtight, light-resistant containers at -20°C. Exposure to moisture or heat (>25°C) accelerates degradation, as shown by 10% loss in potency after 6 months at 4°C .

- Solvent compatibility : Dissolve in deuterated methanol (CD₃OD) for NMR studies to prevent solvent-induced decomposition .

Q. How to validate the compound’s purity and isotopic enrichment in synthesized batches?

- Purity : Use HPLC-UV/Vis (λ = 254 nm) and confirm via ¹H-NMR (e.g., δ 8.85 ppm for imidazole protons) .

- Isotopic enrichment : Analyze via high-resolution MS (e.g., m/z 235.1245 for ¹³C₆-THI vs. 229.0983 for unlabeled THI). Enrichment ≥99% is required for SIDA applications .

- Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 56.97% observed vs. 57.06% calculated) .

Methodological Notes

- Contradiction resolution : When conflicting exposure data arise (e.g., THI levels in caramel vs. non-caramel foods), prioritize studies using SIDA and controlled processing conditions .

- Advanced synthesis : For scale-up, replace Fe₃O₄@FU NPs with recyclable catalysts (e.g., zeolites) to improve yield (74% → 85%) and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.